

# (7R)-Elisrasib solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: (7R)-Elisrasib

Cat. No.: B15610712

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## Application Notes and Protocols for (7R)-Elisrasib

Topic: **(7R)-Elisrasib** Solubility in DMSO and Other Solvents

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**(7R)-Elisrasib** is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[1][2] As with many small molecule inhibitors, its physicochemical properties, particularly solubility, are critical for its use in preclinical research and formulation development.[3][4] Understanding the solubility of **(7R)-Elisrasib** in common laboratory solvents is essential for preparing stock solutions for in vitro assays and for developing formulations for in vivo studies. These application notes provide a summary of the known solubility of **(7R)-Elisrasib** and detailed protocols for its determination.

### Data Presentation: Solubility of (7R)-Elisrasib

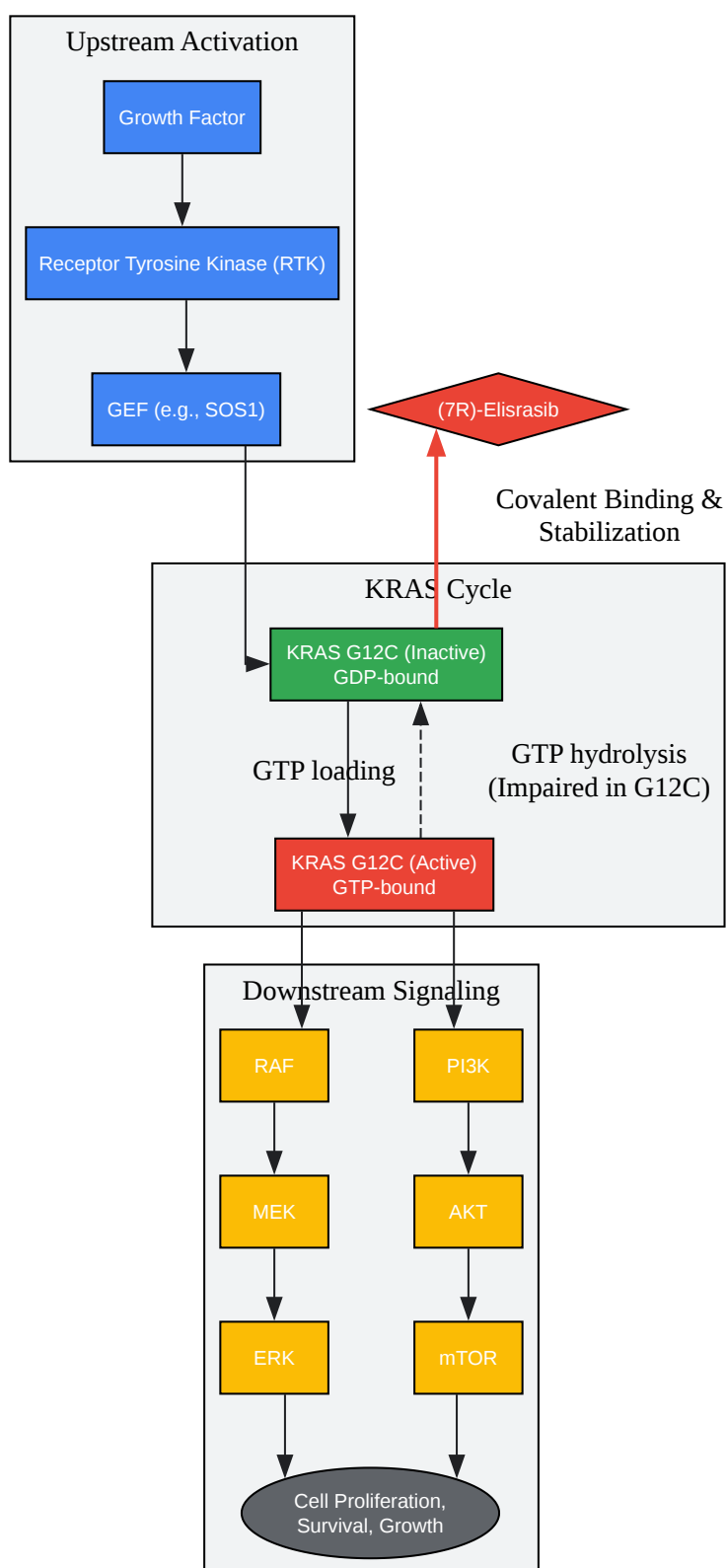
The solubility of a compound is a key determinant of its biological activity and therapeutic potential. The following table summarizes the available solubility data for **(7R)-Elisrasib** in dimethyl sulfoxide (DMSO) and provides a template for recording experimentally determined values in other common solvents. KRAS G12C inhibitors are often characterized by poor aqueous solubility, which can present challenges for oral bioavailability.[3][4]

Solvent	Molar Solubility (mM)	g/L	Temperature (°C)	Method	Source
DMSO	10	6.797	Not Specified	Not Specified	Probechem
Ethanol	Data not available	Data not available			
Water	Data not available	Data not available			
PBS (pH 7.4)	Data not available	Data not available			

Note: The molecular weight of **(7R)-Elisrasib** is 679.66 g/mol .

## Signaling Pathway of KRAS G12C and Inhibition by (7R)-Elisrasib

**(7R)-Elisrasib** is an orally bioavailable inhibitor that specifically targets the KRAS G12C mutation.[1][2] The KRAS protein is a GTPase that functions as a molecular switch in cellular signaling.[5] Mutations at the G12C position result in a constitutively active protein that continuously stimulates downstream pro-proliferative and survival pathways.[5] The two primary signaling cascades activated by oncogenic KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6] By covalently binding to the cysteine residue of the G12C mutant, **(7R)-Elisrasib** locks the protein in an inactive, GDP-bound state, thereby inhibiting these downstream signaling pathways and leading to a reduction in tumor cell proliferation and survival.[1][2]



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Caption: KRAS G12C signaling and inhibition by **(7R)-Elisrasib**.

## Experimental Protocols

The following protocols describe standard methods for determining the solubility of **(7R)-Elisrasib**.

### Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials:

- **(7R)-Elisrasib** (solid powder)
- Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
- Ethanol, absolute
- Deionized water
- Phosphate-buffered saline (PBS), pH 7.4
- Analytical balance
- Vortex mixer
- Thermostatic shaker incubator
- Centrifuge
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Preparation of Supersaturated Solutions:

- Add an excess amount of **(7R)-Elisrasib** powder to separate vials for each solvent (DMSO, ethanol, water, PBS). The amount should be more than what is expected to dissolve.
- Add a precise volume of each solvent (e.g., 1 mL) to the respective vials.
- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
  - Agitate the samples at a constant speed for 24-48 hours to ensure equilibrium is reached.
- Phase Separation:
  - After equilibration, let the vials stand undisturbed for at least one hour to allow undissolved solid to settle.
  - For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
- Sample Preparation and Analysis:
  - Carefully collect the supernatant without disturbing the solid pellet.
  - Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
  - Perform serial dilutions of the filtered supernatant with the respective solvent to bring the concentration within the linear range of the analytical method.
  - Quantify the concentration of **(7R)-Elisrasib** in the diluted samples using a validated HPLC method with a standard calibration curve.
- Calculation:

- Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of **(7R)-Elisrasib** in the specific solvent at the tested temperature.

## Protocol 2: Kinetic Aqueous Solubility Determination using DMSO Stock

This high-throughput method is useful for early-stage drug discovery to estimate aqueous solubility.

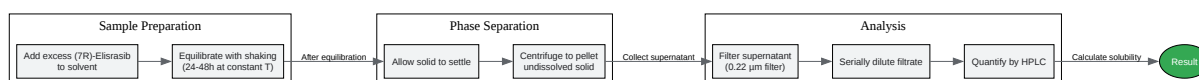
Materials:

- **(7R)-Elisrasib** stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well filter plates
- 96-well collection plates
- Plate shaker
- Plate reader (UV-Vis or other suitable detection method)

Procedure:

- Compound Addition:
  - Add a small volume of the **(7R)-Elisrasib** DMSO stock solution (e.g., 2  $\mu$ L of 10 mM) to the wells of a 96-well filter plate.
  - Add the aqueous buffer (e.g., 198  $\mu$ L) to each well to achieve the desired final concentration and a low percentage of DMSO (e.g., 1%).
- Incubation:
  - Seal the plate and incubate on a plate shaker at room temperature for a defined period (e.g., 1.5-2 hours).

- Filtration:
  - Place the filter plate on top of a collection plate and centrifuge to filter the solutions and remove any precipitated compound.
- Quantification:
  - Determine the concentration of the solubilized **(7R)-Elisrasib** in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve prepared in the same solvent mixture (e.g., 1% DMSO in PBS).



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Caption: Workflow for Shake-Flask Solubility Determination.

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